molecular formula C11H12 B14696817 (Penta-1,4-dien-3-yl)benzene CAS No. 33558-13-3

(Penta-1,4-dien-3-yl)benzene

Cat. No.: B14696817
CAS No.: 33558-13-3
M. Wt: 144.21 g/mol
InChI Key: DBSDMAPJGHBWAL-UHFFFAOYSA-N
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Description

(Penta-1,4-dien-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a penta-1,4-dienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Penta-1,4-dien-3-yl)benzene typically involves the reaction of benzene with penta-1,4-diene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadienone reacts with acetylene derivatives to form the desired product . The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (Penta-1,4-dien-3-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene moiety into saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(Penta-1,4-dien-3-yl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (Penta-1,4-dien-3-yl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s diene moiety can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The benzene ring provides stability and a platform for further functionalization.

Comparison with Similar Compounds

    (Buta-1,3-dien-1-yl)benzene: Similar in structure but with a shorter diene chain.

    (Hexa-1,5-dien-3-yl)benzene: Contains a longer diene chain, leading to different reactivity and applications.

Uniqueness: (Penta-1,4-dien-3-yl)benzene is unique due to its specific diene substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

33558-13-3

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

penta-1,4-dien-3-ylbenzene

InChI

InChI=1S/C11H12/c1-3-10(4-2)11-8-6-5-7-9-11/h3-10H,1-2H2

InChI Key

DBSDMAPJGHBWAL-UHFFFAOYSA-N

Canonical SMILES

C=CC(C=C)C1=CC=CC=C1

Origin of Product

United States

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